2,6-Dihydroxyheptanedinitrile is a chemical compound that belongs to the family of nitriles, which are characterized by the presence of a cyano group (-C≡N). This compound has garnered interest due to its potential applications in various scientific fields, including organic synthesis and materials science. The compound's structure includes two hydroxyl groups and two nitrile groups, which contribute to its reactivity and properties.
The synthesis of 2,6-Dihydroxyheptanedinitrile can be traced back to organic chemistry methodologies that involve the manipulation of heptanediol derivatives and nitriles. While specific natural sources are not well-documented, compounds with similar functional groups are often found in synthetic organic chemistry.
2,6-Dihydroxyheptanedinitrile is classified under the following categories:
The synthesis of 2,6-Dihydroxyheptanedinitrile can be achieved through several methods, primarily involving the reaction of heptanediol with cyanogen bromide or other cyanide sources.
The molecular formula of 2,6-Dihydroxyheptanedinitrile is . It features a linear chain of seven carbon atoms with two hydroxyl (-OH) groups at the 2nd and 6th positions and two cyano (-C≡N) groups.
OCC(C(C(C(C(C#N)C#N)O)O)O)O2,6-Dihydroxyheptanedinitrile participates in various chemical reactions typical for nitriles and alcohols:
The mechanism of action for 2,6-Dihydroxyheptanedinitrile primarily revolves around its reactivity due to the functional groups present:
2,6-Dihydroxyheptanedinitrile has potential applications in several scientific domains:
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: